molecular formula C17H13N3OS2 B2677731 2-((3-Allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetonitrile CAS No. 307341-27-1

2-((3-Allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetonitrile

Cat. No. B2677731
CAS RN: 307341-27-1
M. Wt: 339.43
InChI Key: HCZCUIYQRYPZTR-UHFFFAOYSA-N
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Description

“2-((3-Allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetonitrile” is a chemical compound with the linear formula C27H24N4O2S3 . It is part of a class of compounds known as pyridopyrimidines, which have shown therapeutic interest .


Synthesis Analysis

The synthesis of pyridopyrimidines, including compounds similar to the one , often involves the generation of an iminium intermediate that acts as an electrophile for the nucleophilic addition of a ketoester enol . The ketone carbonyl of the resulting adduct then undergoes condensation with urea NH2 to give the cyclized product .


Molecular Structure Analysis

The molecular structure of “2-((3-Allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetonitrile” is characterized by a thieno[2,3-d]pyrimidin-2-yl core, which is substituted with an allyl group at the 3-position and a phenyl group at the 5-position . The 2-position of the core is linked via a sulfur atom to an acetonitrile group .

Future Directions

The future directions for research on “2-((3-Allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetonitrile” and related compounds could include further exploration of their synthesis, characterization, and potential therapeutic applications. Given the therapeutic interest in pyridopyrimidines , there may be potential for the development of new therapies based on these compounds.

properties

IUPAC Name

2-(4-oxo-5-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3OS2/c1-2-9-20-16(21)14-13(12-6-4-3-5-7-12)11-23-15(14)19-17(20)22-10-8-18/h2-7,11H,1,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCZCUIYQRYPZTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCC#N)SC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-Allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetonitrile

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